molecular formula C217H349N71O74S9 B137904 Echistatin CAS No. 129038-42-2

Echistatin

Katalognummer: B137904
CAS-Nummer: 129038-42-2
Molekulargewicht: 5425 g/mol
InChI-Schlüssel: XLBBKEHLEPNMMF-SSUNCQRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Echistatin has been identified as a potential anticancer agent due to its ability to inhibit cell migration and proliferation in various cancer cell lines.

  • Mechanism of Action : this compound binds to integrins, specifically αIIbβ3 and α5β1, disrupting their function. This inhibition is crucial for cancer cell migration and metastasis. Studies have shown that this compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 103.2 nM, and it can also inhibit the migration of melanoma (A375), glioblastoma (U373MG), and pancreatic cancer (Panc-1) cells with IC50 values of 1.5 nM, 5.7 nM, and 154.5 nM respectively .
  • Case Studies : Research indicates that modifying the C-terminal region of this compound can enhance its binding affinity to integrins, thus improving its anticancer efficacy. For instance, mutations in the C-terminal residues have resulted in significant changes in inhibitory potency against different integrins .

Bone Health Applications

This compound has shown promise in preventing bone loss, particularly in models of osteoporosis induced by ovariectomy.

  • In Vivo Studies : In a study involving ovariectomized mice, this compound was infused at a rate of 0.36 μg/h·g body weight for four weeks. The results demonstrated complete prevention of cancellous bone loss in the distal femora . this compound's binding affinity for β3 integrins plays a crucial role in inhibiting osteoclast activity, which is responsible for bone resorption.
  • Therapeutic Potential : The findings suggest that this compound could be developed as a therapeutic agent for managing osteoporosis and other conditions associated with excessive bone resorption .

Imaging Applications

This compound's ability to selectively bind to specific integrins makes it an excellent candidate for use in imaging applications.

  • Integrin Targeting : this compound can be labeled with radioactive isotopes for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For example, this compound derivatives have been utilized to visualize αvβ3 integrin expression in tumors, providing valuable information for cancer diagnosis and treatment planning .
  • Clinical Relevance : In clinical studies involving medullary thyroid carcinoma (MTC), this compound-based radioligands demonstrated effective targeting of somatostatin receptors, highlighting its potential utility in peptide receptor scintigraphy and targeted radiotherapy .

Summary Table of Applications

Application AreaMechanism/ActionKey Findings/IC50 Values
AnticancerInhibition of integrin-mediated cell migrationHUVEC proliferation: IC50 = 103.2 nM
A375 migration: IC50 = 1.5 nM
Bone HealthInhibition of osteoclast activityPrevents OVX-induced bone loss
ImagingTargeting αvβ3 integrin for visualizationEffective in detecting MTC lesions

Wirkmechanismus

Target of Action

Echistatin, a venom protein derived from the saw-scaled viper Echis carinatus, primarily targets integrins, specifically αvβ3 and αIIbβ3 . Integrins are heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions . They play a critical role in several physiological processes such as tumor-induced angiogenesis, tumor cell metastasis, and osteoporosis .

Mode of Action

This compound contains an Arg-Gly-Asp (RGD) sequence, which allows it to bind to its target integrins . This binding inhibits the interaction between the integrins and their natural ligands, disrupting cellular processes such as attachment, migration, and fusion . For instance, this compound has been shown to inhibit the migration of prefusion osteoclasts, cells responsible for bone resorption .

Biochemical Pathways

The binding of this compound to integrins disrupts several biochemical pathways. It inhibits the excavation of bone slices by rat osteoclasts and the release of [3H]proline from labeled bone particles by chicken osteoclasts . This suggests that this compound interferes with the normal function of osteoclasts, leading to a decrease in bone resorption . Furthermore, this compound’s interaction with integrins disrupts the signaling pathways induced by these receptors, including the ERK1/ERK2 and AKT pathways .

Result of Action

This compound’s primary result of action is the inhibition of bone resorption by osteoclasts . By binding to integrins on osteoclasts, this compound disrupts the cells’ ability to attach to bone and resorb bone tissue . This leads to a decrease in bone resorption, which could have potential therapeutic applications in conditions characterized by excessive bone resorption, such as osteoporosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other cells in the microenvironment, such as osteoblastic cells, can affect the formation and function of osteoclasts . Additionally, the specific biochemical environment within the body, including the presence of other signaling molecules and the pH, can potentially influence the activity and stability of this compound.

Biochemische Analyse

Biochemical Properties

Echistatin plays a crucial role in biochemical reactions by interacting with integrins, which are transmembrane receptors involved in cell adhesion and signaling. It binds with high affinity to integrins αvβ3, α5β1, and αIIbβ3, inhibiting their function. This interaction is primarily mediated by the RGD (Arg-Gly-Asp) sequence present in this compound, which mimics the binding sites of natural ligands like vitronectin and fibronectin . The binding of this compound to integrins prevents the adhesion of cells to the extracellular matrix, thereby inhibiting processes such as platelet aggregation and tumor cell metastasis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It inhibits the migration and fusion of osteoclast precursors, thereby preventing the formation of multinucleated osteoclasts . This inhibition is dose-dependent and mediated through the αvβ3 integrin . Additionally, this compound affects cell signaling pathways by inhibiting the activation of protein kinase B (AKT) and mitogen-activated protein kinases (ERK1/ERK2), leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also influences gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NFκB) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to integrins, particularly αvβ3, α5β1, and αIIbβ3 . This binding is facilitated by the RGD sequence, which competes with natural ligands for integrin binding sites . Upon binding, this compound induces conformational changes in integrins, leading to the inhibition of downstream signaling pathways . This results in the inhibition of cell adhesion, migration, and proliferation . In cancer cells, this compound enhances the apoptotic effects of chemotherapeutic agents like cisplatin by downregulating the expression of β1-integrin and insulin-like growth factor 1 receptor (IGF-IR), and by activating caspase-3 and -9 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and retains its inhibitory activity over extended periods . Its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound can lead to sustained inhibition of osteoclast formation and bone resorption . In cancer cells, continuous treatment with this compound can enhance the efficacy of chemotherapeutic agents and reduce tumor growth . The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized mice and rats, this compound prevents bone loss at specific dosages without causing adverse effects on other organs . The effective serum concentrations of this compound are in the range of 20-30 nM . Higher doses of this compound can lead to increased osteoclast number without altering their morphology . Excessive doses may result in toxic effects, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to bone resorption and cancer cell apoptosis. It interacts with integrins to inhibit osteoclast activity and bone resorption . In cancer cells, this compound modulates metabolic pathways by inhibiting the activation of AKT and ERK1/ERK2, leading to reduced cell proliferation and increased apoptosis . The metabolic effects of this compound are mediated through its interaction with integrins and the subsequent inhibition of downstream signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with integrins . It binds preferentially to the membrane fraction of osteoclasts and other cells expressing integrins . This binding is inhibited by vitronectin receptor-blocking antibodies, indicating the specificity of this compound for integrins . The distribution of this compound within tissues is influenced by its high affinity binding to integrins, which facilitates its localization to specific cell types and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with integrins . This compound binds to the membrane fraction of osteoclasts and other cells, inhibiting their adhesion and migration . The localization of this compound to the cell membrane is crucial for its inhibitory activity, as it prevents the interaction of integrins with their natural ligands . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Echistatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The linear peptide is assembled on a resin, followed by cleavage and purification . The purified peptide is then subjected to oxidative folding to form the correct disulfide bonds, resulting in the active form of this compound .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques, including gel filtration and reverse-phase high-pressure liquid chromatography (HPLC) .

Biologische Aktivität

Echistatin is a polypeptide derived from the venom of the saw-scaled viper (Echis carinatus), recognized for its potent biological activities, particularly as an integrin antagonist. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound consists of 49 amino acids with four disulfide bonds, forming a compact structure that facilitates its interaction with integrins. The peptide is characterized by the RGD (arginine-glycine-aspartic acid) sequence, which is crucial for binding to integrins such as αvβ3, αIIbβ3, and α5β1. These interactions inhibit various cellular processes including platelet aggregation and tumor cell migration.

Binding Affinity

This compound exhibits high affinity for integrins, with a binding constant (Kd) of approximately 0.5 nM for αvβ3 integrin . Its inhibitory effects on cell adhesion and migration have been quantified with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific integrin and cell type involved .

Inhibition of Platelet Aggregation

This compound is primarily noted for its ability to inhibit platelet aggregation. It effectively prevents fibrinogen-dependent aggregation stimulated by various agonists, including ADP and thrombin. The IC50 values for these activities have been reported as follows:

AgonistIC50 (M)
ADP3.3×1083.3\times 10^{-8}
ThrombinNot specified
EpinephrineNot specified
CollagenNot specified
Platelet-activating factorNot specified

Substitutions in the RGD sequence have shown varying effects on inhibitory potency, emphasizing the importance of specific amino acids in maintaining biological activity .

Anticancer Activity

Recent studies have explored this compound's potential in cancer therapy. For instance, a combination treatment of this compound with cisplatin demonstrated enhanced apoptotic effects on MDA-MB-231 breast cancer cells compared to either agent alone. The combination significantly reduced cell viability and increased apoptosis rates, indicating a synergistic effect .

Key Findings from Case Studies

  • Study on MDA-MB-231 Cells : The combination of this compound (10 ng/mL) and cisplatin (25 or 50 μM) resulted in reduced cell viability to 85% and 52% respectively compared to controls .
  • Integrin Inhibition : this compound inhibited VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) with an IC50 of 103.2 nM, showcasing its antiangiogenic properties .

Applications in Bone Health

This compound has been investigated for its role in preventing bone loss associated with osteoporosis. In ovariectomized mice and rats, this compound administration effectively prevented cancellous bone loss without adversely affecting other physiological parameters such as uterine weight or body mass. Its infusion maintained serum concentrations that preserved bone turnover at normal levels .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

ActivityDescriptionIC50/Effect
Platelet AggregationInhibits aggregation induced by ADP3.3×1083.3\times 10^{-8} M
Cancer Cell ApoptosisEnhances apoptosis in breast cancer cells with cisplatinSignificant increase in apoptosis rates
Antiangiogenic EffectsInhibits HUVEC proliferationIC50 = 103.2 nM
Bone Loss PreventionPrevents bone loss in ovariectomized modelsEffective at low doses

Eigenschaften

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBKEHLEPNMMF-SSUNCQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C217H349N71O74S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5425 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129038-42-2
Record name Echistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.